2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(dimethylamino)phenyl]methyl}acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted with 7,8-dimethoxy groups, a 4-oxo moiety, and an acetamide side chain linked to a 4-(dimethylamino)benzyl group. The pyrimidoindole scaffold is notable for its planar aromatic system, which facilitates interactions with biological targets such as kinases or DNA .
Properties
IUPAC Name |
2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[[4-(dimethylamino)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-27(2)15-7-5-14(6-8-15)11-24-20(29)12-28-13-25-21-16-9-18(31-3)19(32-4)10-17(16)26-22(21)23(28)30/h5-10,13,26H,11-12H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQSTIKGHXPIRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)NC4=CC(=C(C=C43)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(dimethylamino)phenyl]methyl}acetamide typically involves multiple steps:
Formation of the pyrimidoindole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethoxy groups: Methoxylation reactions are carried out using methanol and a suitable catalyst.
Attachment of the acetamide group: This step involves the reaction of the pyrimidoindole intermediate with acetic anhydride or acetyl chloride.
N-Benzylation: The final step involves the reaction of the intermediate with 4-(dimethylamino)benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer and neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or DNA. The exact mechanism of action would depend on the specific application and target. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogs from the literature:
Key Observations:
Core Modifications: The pyrimido[5,4-b]indole core in the target compound is structurally distinct from pyrido-thieno-pyrimidinone and indole cores, which may alter binding affinity to biological targets.
Substituent Effects: The 4-(dimethylamino)benzyl group in the target compound introduces a strong electron-donating moiety compared to the trifluoromethoxy or ethoxyphenyl groups in analogs. This could enhance solubility or modulate interactions with hydrophobic pockets in enzymes. Fluorinated substituents (e.g., in ) are associated with increased metabolic stability and bioavailability but may reduce electronic density compared to methoxy groups.
Synthetic Routes: Acetylation reactions (e.g., ) achieve moderate yields (~73%), while trifluoroacetylation (e.g., ) requires harsher reagents like TFAA.
Further studies are needed to evaluate its pharmacological profile.
Biological Activity
The compound 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(dimethylamino)phenyl]methyl}acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a pyrimidoindole core with an acetamide functional group, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.
- Molecular Formula : C22H22N4O5
- Molecular Weight : 422.4 g/mol
- CAS Number : 1105205-05-7
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets involved in various biochemical pathways. The presence of the pyrimidine and indole moieties indicates potential interactions with receptors and enzymes that could modulate cellular functions.
Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(dimethylamino)phenyl]methyl}acetamide. For instance:
- Inhibition of Cell Proliferation : Compounds with similar structures have shown significant inhibition of proliferation in various cancer cell lines. For example, a related compound exhibited GI50 values ranging from 0.3 µM to 1.2 µM against acute biphenotypic leukemia cells (MV4-11) and acute monocytic leukemia cells (MOLM13) .
| Cell Line | GI50 (µM) |
|---|---|
| MV4-11 | 0.3 |
| MOLM13 | 1.2 |
Mechanistic Studies
Studies have indicated that these compounds may down-regulate key signaling pathways involved in cancer progression. For instance, inhibition of the MEK1/2 kinases leads to decreased levels of phosphorylated ERK1/2 and its downstream effectors .
Case Studies
- Study on Antitumor Activity : A study evaluated the effects of a structurally similar compound on tumor growth in xenograft models. The administration of the compound resulted in dose-dependent growth inhibition in tumors derived from BRAF mutant lines .
- Pharmacokinetics : A pharmacokinetic analysis showed that systemic exposure to similar compounds was comparable between oral and intravenous routes, indicating high bioavailability and sustained action in vivo .
Comparative Analysis with Related Compounds
To understand the biological activity better, a comparison can be made with other compounds sharing structural features.
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-methylbutyl)acetamide | 372.4 | Anticancer properties; inhibits cell proliferation |
| 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-phenylpropyl)acetamide | 392.44 | Potential antitumor effects; mechanism under study |
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step organic reactions, starting with the formation of the pyrimidoindole core via cyclization under acidic or basic conditions. Subsequent steps include:
- Methylation : Introducing dimethoxy groups using dimethyl sulfate or methyl iodide under controlled pH (6.5–7.5) to avoid over-alkylation .
- Acetamide coupling : Reacting the core with [4-(dimethylamino)phenyl]methylamine via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
- Purification : Techniques like column chromatography or recrystallization are critical for isolating the final product. Yields typically range from 40–65%, depending on solvent polarity and temperature gradients .
Q. Which analytical techniques are essential for structural validation and purity assessment?
- NMR spectroscopy : 1H and 13C NMR confirm regioselectivity of methoxy groups and acetamide linkage. For example, the 4-oxo group appears as a singlet near δ 170 ppm in 13C NMR .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and quantifies purity (>95% required for biological assays) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 465.18) .
Q. What preliminary biological activities have been reported for this compound?
Early studies suggest dose-dependent antitumor activity (IC50 = 2.8–8.3 µM in HeLa and MCF-7 cell lines) and moderate antimicrobial effects against Gram-positive bacteria (MIC = 32 µg/mL). Activity is attributed to the pyrimidoindole core’s intercalation with DNA and the dimethylaminophenyl group enhancing cellular uptake .
Advanced Research Questions
Q. How can reaction parameters be optimized using computational and statistical methods?
- Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states for cyclization, guiding solvent selection (e.g., DMF vs. THF) and temperature optimization (80–100°C) .
- Design of Experiments (DoE) : Fractional factorial designs screen variables (pH, catalyst loading, time) to minimize trials. For example, a 3^3 factorial design reduced synthesis steps from 12 to 8 while maintaining 92% yield .
Q. What strategies resolve contradictions in reported biological activity across studies?
Discrepancies in IC50 values (e.g., 2.8 µM vs. 8.3 µM) may arise from:
- Structural analogs : Substituent variations (e.g., furan vs. dimethylaminophenyl groups) alter lipophilicity and target binding. Comparative QSAR models can quantify these effects .
- Assay conditions : Varying serum concentrations in cell culture (5% vs. 10% FBS) impact compound bioavailability. Standardizing protocols (e.g., CLSI guidelines) reduces variability .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Core modifications : Replacing the 4-oxo group with a thione increases redox activity but reduces solubility.
- Substituent effects : Electron-donating groups (e.g., -OCH3) enhance DNA intercalation, while bulky groups at the N-position hinder target access .
- Case study : A methylated analog showed 3-fold higher potency against EGFR mutants (T790M) due to improved hydrophobic interactions .
Q. What advanced methodologies improve yield and scalability?
- Continuous flow reactors : Enhance heat/mass transfer during cyclization, achieving 85% yield at 100°C with residence times <30 minutes .
- Microwave-assisted synthesis : Accelerates coupling steps (30 minutes vs. 12 hours conventionally) while reducing byproduct formation .
Data Contradiction Analysis
| Observation | Hypothesis | Resolution Method |
|---|---|---|
| Varied IC50 in tumor models | Differences in cell membrane permeability | Lipophilicity assays (logP measurements) |
| Inconsistent antimicrobial activity | Strain-specific resistance mechanisms | Genomic profiling of bacterial targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
